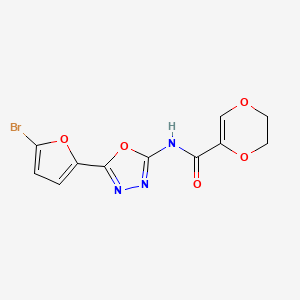

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 5-bromofuran-2-yl group and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The bromine atom on the furan ring enhances electrophilic reactivity and may influence binding interactions in biological systems. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and role in medicinal chemistry, particularly in antimicrobial and anticancer applications.

Properties

IUPAC Name |

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O5/c12-8-2-1-6(19-8)10-14-15-11(20-10)13-9(16)7-5-17-3-4-18-7/h1-2,5H,3-4H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKIQQWLYPFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features several notable structural elements:

- Bromofuran moiety : Known for its biological activity.

- Oxadiazole ring : Often associated with antimicrobial and anticancer properties.

- Dioxine structure : Contributes to the stability and reactivity of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C14H10BrN3O4 |

| Molecular Weight | 364.15 g/mol |

| CAS Number | 1171440-17-7 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives with oxadiazole rings can inhibit the growth of various Gram-positive and Gram-negative bacteria. A related compound demonstrated strong activity against biofilms formed by Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research on similar oxadiazole derivatives has highlighted their ability to induce apoptosis in cancer cells:

- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell growth and apoptosis. For example, compounds containing the oxadiazole moiety have been shown to inhibit cell proliferation in various cancer cell lines .

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Targets : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

This compound shares the 1,3,4-oxadiazole and dihydrodioxine motifs but differs in the substituents:

- Substituent 1 : A 4-fluorobenzamide group replaces the 5-bromofuran-2-yl-carboxamide.

- Key Differences: Electronic Effects: The electron-withdrawing fluorine atom on the benzamide enhances dipole interactions compared to the bromine on the furan, which introduces steric bulk and polarizability.

General Trends in 1,3,4-Oxadiazole Derivatives

Compounds with 1,3,4-oxadiazole cores are widely studied for their:

- Antimicrobial Activity : Brominated analogs often show enhanced activity against Gram-positive bacteria due to halogen-mediated interactions with bacterial membranes .

- Anticancer Potential: Fluorinated derivatives are more commonly associated with kinase or topoisomerase inhibition, while brominated compounds may target DNA intercalation or tubulin polymerization.

Research Findings and Limitations

- Target Compound: No peer-reviewed studies explicitly detailing its synthesis or bioactivity are available in public databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.